N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound that features a combination of halogenated pyridine and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the halogenation of pyridine derivatives followed by sulfonamide formation.
Halogenation of Pyridine: The starting material, 2-chloro-4-iodopyridine, can be synthesized through the halogenation of pyridine using reagents such as iodine and chlorine under controlled conditions.
Formation of Sulfonamide: The halogenated pyridine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine and iodine) on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, which can be oxidized to sulfone or reduced to sulfinamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfone derivatives.
Scientific Research Applications
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its halogenated pyridine moiety can be used in the synthesis of advanced materials, including liquid crystals and conductive polymers.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The halogenated pyridine ring can engage in hydrogen bonding and halogen bonding with target proteins, while the sulfonamide group can form strong interactions with active sites .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Shares the halogenated pyridine core but lacks the sulfonamide group.
2-Chloro-6-iodopyridin-3-amine: Another halogenated pyridine derivative with different substitution patterns.
Uniqueness
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is unique due to the presence of both halogenated pyridine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C13H11ClIN3O2S |
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Molecular Weight |
435.67 g/mol |
IUPAC Name |
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClIN3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(15)6-7-16-13(11)14/h2-8,18H,1H3 |
InChI Key |
PDWIUPZOGJRXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I |
Origin of Product |
United States |
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